molecular formula C19H31NO B13918427 2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol CAS No. 794-54-7

2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol

Cat. No.: B13918427
CAS No.: 794-54-7
M. Wt: 289.5 g/mol
InChI Key: BGUIPCFRYGAMRO-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol is an organic compound with the molecular formula C20H33NO. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a pyrrolidin-1-ylmethyl substituent. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol typically involves the alkylation of 2,6-Ditert-butylphenol with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dimethylformamide (DMF) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol has several applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol are primarily due to its ability to scavenge free radicals. The phenolic group donates a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the phenoxyl radical formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol is unique due to the presence of the pyrrolidin-1-ylmethyl group, which enhances its solubility and reactivity compared to other similar compounds. This structural modification also provides additional sites for chemical reactions, making it a versatile compound in various applications .

Properties

CAS No.

794-54-7

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C19H31NO/c1-18(2,3)15-11-14(13-20-9-7-8-10-20)12-16(17(15)21)19(4,5)6/h11-12,21H,7-10,13H2,1-6H3

InChI Key

BGUIPCFRYGAMRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCC2

Origin of Product

United States

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